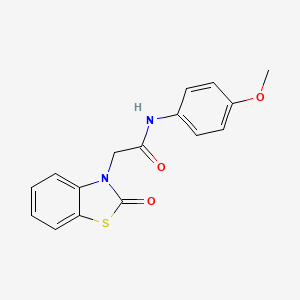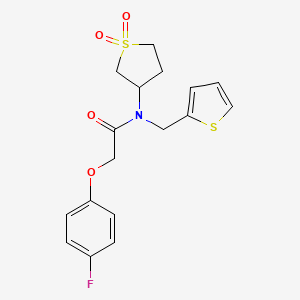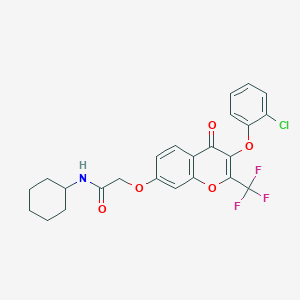![molecular formula C31H26N2O2S2 B11595705 1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-[(6-ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-2-phenyl-1-ethanone](/img/structure/B11595705.png)
1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-[(6-ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-2-phenyl-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-[(6-ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-2-phenyl-1-ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzoazepine core, a benzothiazole moiety, and a phenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-[(6-ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-2-phenyl-1-ethanone involves multiple steps, including the formation of the dibenzoazepine core, the introduction of the benzothiazole moiety, and the attachment of the phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-[(6-ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-2-phenyl-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism of action of 1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-[(6-ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-2-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-[(6-ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-2-phenyl-1-ethanone can be compared with other similar compounds, such as:
Dibenzoazepine derivatives:
Benzothiazole derivatives: Compounds with the benzothiazole moiety also exhibit similar chemical reactivity and biological activities.
Phenyl-substituted compounds: These compounds have a phenyl group attached to their structure, contributing to their chemical and biological properties.
The uniqueness of this compound lies in its combination of these three structural elements, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C31H26N2O2S2 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylethanone |
InChI |
InChI=1S/C31H26N2O2S2/c1-2-35-24-18-19-25-28(20-24)36-31(32-25)37-29(23-12-4-3-5-13-23)30(34)33-26-14-8-6-10-21(26)16-17-22-11-7-9-15-27(22)33/h3-15,18-20,29H,2,16-17H2,1H3 |
InChI Key |
CQPXFWADFYRLGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC(C3=CC=CC=C3)C(=O)N4C5=CC=CC=C5CCC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11595634.png)
![2-[4-(Allyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11595640.png)
![(5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595647.png)
![Methyl 6-[(4-methylphenyl)carbonyl]-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11595664.png)
![6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11595671.png)
![Propan-2-yl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11595679.png)


![2-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-N-phenyl-acetamide](/img/structure/B11595690.png)
![9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11595693.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595694.png)
![7-(3-ethoxypropyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11595702.png)

![(2E)-N-benzyl-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595720.png)
